1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid
Description
1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid is a complex organic compound that features a silinane core structure. This compound is notable for its unique combination of functional groups, including a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine. These functional groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
1,1-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4Si/c1-12(2,3)18-11(17)14-13(10(15)16)6-8-19(4,5)9-7-13/h6-9H2,1-5H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLWGMATRUCIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC[Si](CC1)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid typically involves multiple steps:
Formation of the Silinane Core: The initial step involves the formation of the silinane core through a series of organosilicon reactions.
Introduction of Functional Groups: The carboxylic acid and Boc-protected amine groups are introduced through subsequent reactions, often involving the use of protecting groups and selective deprotection steps.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Scale-Up of Synthetic Steps: Each step in the synthetic route is scaled up, with careful optimization of reaction conditions to maximize yield and minimize impurities.
Continuous Flow Chemistry: To enhance efficiency and safety, continuous flow chemistry techniques may be employed, allowing for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction could produce alcohols.
Scientific Research Applications
1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, including as drug candidates for various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
1,1-Dimethyl-4-aminosilinane-4-carboxylic acid: This compound lacks the Boc protection and may have different reactivity and applications.
1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-methyl ester: This ester derivative has different solubility and reactivity compared to the carboxylic acid form.
Uniqueness: 1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid is unique due to its combination of a silinane core with both a carboxylic acid and a Boc-protected amine. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications.
Biological Activity
1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid, with the CAS number 2567498-48-8, is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article focuses on its biological activity, synthesizing findings from diverse studies and presenting them in a structured manner.
Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅NO₄Si |
| Molecular Weight | 287.43 g/mol |
| CAS Number | 2567498-48-8 |
Structure
The compound features a silane backbone with a carboxylic acid functional group and an amine derivative, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of both carboxylic acid and amine groups suggests potential for enzyme modulation and receptor binding, which are critical for therapeutic applications.
Enzyme Interaction Studies
Research into related compounds indicates that they can act as substrates or inhibitors for various enzymes. For example, carboxyl methyltransferase (CMT) enzymes have been shown to interact with similar compounds, catalyzing methylation reactions under aqueous conditions . This suggests that this compound could participate in enzymatic pathways relevant to metabolic processes.
Case Study 1: Synthesis and Biological Testing
In a recent study, researchers synthesized this compound and evaluated its biological activity through in vitro assays. The results indicated moderate inhibition of bacterial growth compared to standard antibiotics. The study emphasized the need for further exploration into its mechanism of action and potential applications in drug development.
Case Study 2: Structural Analog Comparison
A comparative analysis was conducted involving structurally similar compounds. The findings revealed that modifications in the side chains significantly influenced biological activity. This highlights the importance of structure-function relationships in the development of new therapeutic agents.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Moderate inhibition observed |
| Enzyme Interaction | Potential substrate for CMT enzymes |
| Structure-Activity Relationship | Side chain modifications impact efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
